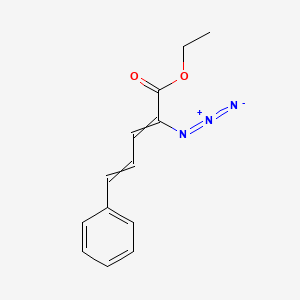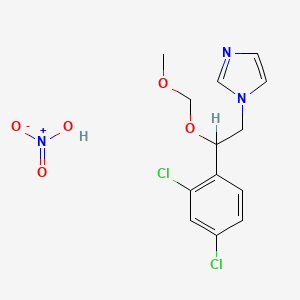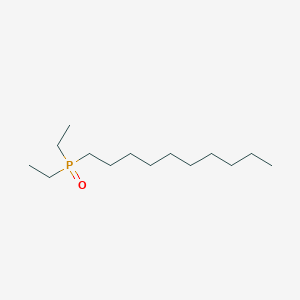![molecular formula C11H7BrN2O3 B14474532 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione CAS No. 65679-64-3](/img/structure/B14474532.png)
4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to an imidazole ring, making it a subject of interest in both synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-bromophenylacetic acid, followed by cyclization with imidazole derivatives under controlled conditions . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the imidazole ring.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of an imidazole ring.
4-Bromophenyl phenyl ether: Features a phenyl ether linkage instead of the keto-imidazole structure.
Uniqueness: 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione is unique due to its combination of a bromophenyl group and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65679-64-3 |
|---|---|
Formule moléculaire |
C11H7BrN2O3 |
Poids moléculaire |
295.09 g/mol |
Nom IUPAC |
5-[2-(4-bromophenyl)-2-oxoethyl]imidazole-2,4-dione |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)9(15)5-8-10(16)14-11(17)13-8/h1-4H,5H2,(H,14,16,17) |
Clé InChI |
VGQZAHOPMZDNJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC2=NC(=O)NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
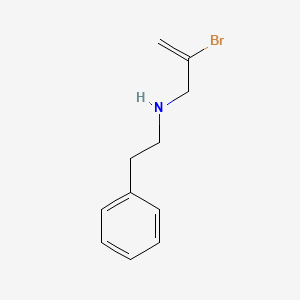
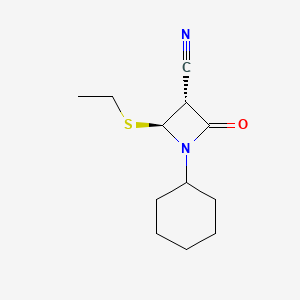
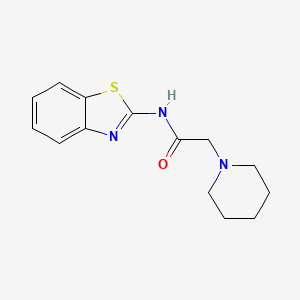


![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
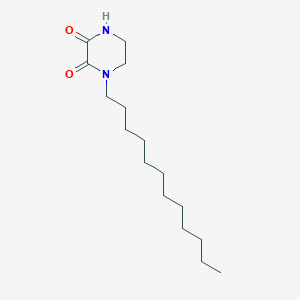
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
